molecular formula C16H14N2S B1667598 4-(4-Benzylphenyl)-1,3-thiazol-2-amine

4-(4-Benzylphenyl)-1,3-thiazol-2-amine

Cat. No.: B1667598
M. Wt: 266.4 g/mol
InChI Key: XYDVHKCVOMGRSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ARM1 involves the reaction of 4-benzylphenylamine with thioamide under specific conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the thiazole ring .

Industrial Production Methods

Industrial production of ARM1 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is typically purified using recrystallization or chromatography techniques to ensure high purity for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

ARM1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

ARM1 has a wide range of scientific research applications:

Mechanism of Action

ARM1 exerts its effects by selectively inhibiting the epoxide hydrolase activity of leukotriene A4 hydrolase. This inhibition prevents the conversion of leukotriene A4 to leukotriene B4, a potent chemotactic agent involved in inflammatory responses. ARM1 binds to the active site of the enzyme, blocking its activity without affecting the aminopeptidase function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ARM1 is unique in its selective inhibition of the epoxide hydrolase activity of leukotriene A4 hydrolase without affecting its aminopeptidase activity. This selective inhibition makes it a valuable tool for studying the specific roles of these enzymatic activities in biological processes .

Properties

IUPAC Name

4-(4-benzylphenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2S/c17-16-18-15(11-19-16)14-8-6-13(7-9-14)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDVHKCVOMGRSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)C3=CSC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-Benzylphenyl)-1,3-thiazol-2-amine
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Reactant of Route 5
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4-(4-Benzylphenyl)-1,3-thiazol-2-amine
Reactant of Route 6
4-(4-Benzylphenyl)-1,3-thiazol-2-amine

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